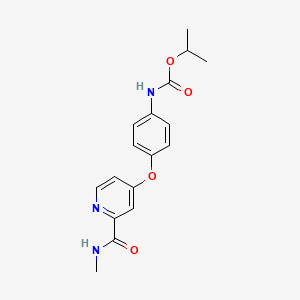
4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide, also known as BCSB, is a sulfonamide compound that has been extensively studied for its potential use in medicinal chemistry. This compound has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in various cancer cells. CA IX plays a crucial role in regulating the pH of the tumor microenvironment, and its inhibition can lead to a decrease in tumor growth and metastasis. 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide has been found to have low toxicity levels in normal cells, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide in lab experiments is its high potency and selectivity towards CA IX. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide.
Direcciones Futuras
Future research on 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide could focus on its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, studies could investigate the use of 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide in other diseases such as diabetes and osteoporosis, where CA IX has been implicated in disease progression. Further optimization of 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide's chemical structure could also lead to the development of more potent and selective compounds for therapeutic use.
Métodos De Síntesis
The synthesis of 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide involves the reaction of 4-bromoaniline with 3-chloro-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain pure 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide has been widely used in scientific research for its potential use as an anticancer agent. Studies have shown that 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2S/c1-9-2-5-11(8-13(9)15)16-19(17,18)12-6-3-10(14)4-7-12/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHPHYJEPPHVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2659386.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2659390.png)


![N-(3,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2659394.png)



![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride](/img/structure/B2659399.png)

![7-Benzyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2659404.png)